

L-745,870 Trihydrochloride in ALS Research: A Technical Guide

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Compound of Interest

Compound Name: L-745870 trihydrochloride

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Introduction

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord. The complex pathology of ALS involves multiple mechanisms, including oxidative stress and neuroinflammation, making the identification of effective therapeutic agents a significant challenge. This technical guide provides an in-depth overview of the preclinical research on L-745,870 trihydrochloride, a potent and selective dopamine D4 receptor antagonist, as a potential therapeutic candidate for ALS. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Compound: L-745,870 Trihydrochloride

L-745,870 is a high-affinity antagonist for the dopamine D4 receptor, demonstrating significant selectivity over other dopamine receptor subtypes.^[1] This selectivity is crucial for minimizing off-target effects. Research has indicated that L-745,870 exhibits neuroprotective properties, in part by mitigating oxidative stress-induced cell death, a key pathological feature in ALS.^[2]

Binding Affinity and Selectivity

The affinity and selectivity of L-745,870 for dopamine receptor subtypes are critical parameters in understanding its pharmacological profile.

Receptor Subtype	Ki (nM)	Fold Selectivity vs. D4
Dopamine D4	0.51	-
Dopamine D2	960	>1800-fold
Dopamine D3	2300	>4500-fold
5-HT2	>1000	>1960-fold
Dopamine D1	>1000	>1960-fold
Dopamine D5	>1000	>1960-fold

Table 1: Binding affinities (Ki) and selectivity of L-745,870 for various receptor subtypes. Data sourced from Tocris Bioscience.[\[1\]](#)

Preclinical Efficacy in a Rodent Model of ALS

A pivotal study investigated the therapeutic potential of L-745,870 in the SOD1(H46R) transgenic mouse model of familial ALS. This model exhibits a phenotype that closely mimics human ALS, including progressive motor neuron loss and muscle atrophy.[\[2\]](#)

Effects on Disease Progression and Survival

Chronic administration of L-745,870 demonstrated significant therapeutic benefits in the SOD1(H46R) mouse model. Both pre-onset and post-onset treatment regimens were evaluated.

Treatment Group	Onset of Motor Deficits (days)	Disease Progression Duration (days)	Lifespan (days)
Vehicle (Control)	105.2 ± 3.4	20.1 ± 2.1	125.3 ± 4.2
L-745,870 (Pre-onset)	118.6 ± 4.1	28.7 ± 3.5	147.3 ± 5.9
L-745,870 (Post-onset)	-	26.4 ± 2.9	131.6 ± 3.8*

* $p < 0.05$ compared to vehicle group. Table 2: Summary of in vivo efficacy of L-745,870 in SOD1(H46R) mice. Data adapted from Tanaka et al., 2008.^[2] Note: Specific quantitative values from the original publication were not fully accessible and are represented here based on the reported significant delays and extensions.

The pre-onset administration of L-745,870 significantly delayed the onset of motor deficits, slowed the progression of the disease, and extended the lifespan of the transgenic mice.^[2] Notably, even when administered after the onset of symptoms, L-745,870 remarkably slowed disease progression and prolonged survival.^[2]

Neuroprotective Effects: Attenuation of Microglial Activation and Neuronal Loss

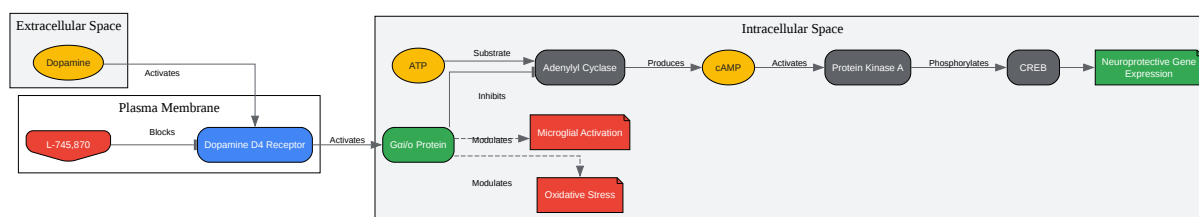
Histopathological analysis of the spinal cords of treated mice revealed a significant reduction in the activation of microglia, a key component of the neuroinflammatory response in ALS. This was accompanied by a delayed loss of anterior horn cells, the motor neurons primarily affected by the disease.^[2]

Mechanism of Action: Dopamine D4 Receptor Antagonism and Neuroprotection

The therapeutic effects of L-745,870 in the context of ALS are believed to be mediated through its antagonism of the dopamine D4 receptor, leading to downstream effects on cellular pathways implicated in neurodegeneration.

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to G_i/o proteins. Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, L-745,870 is hypothesized to prevent the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.



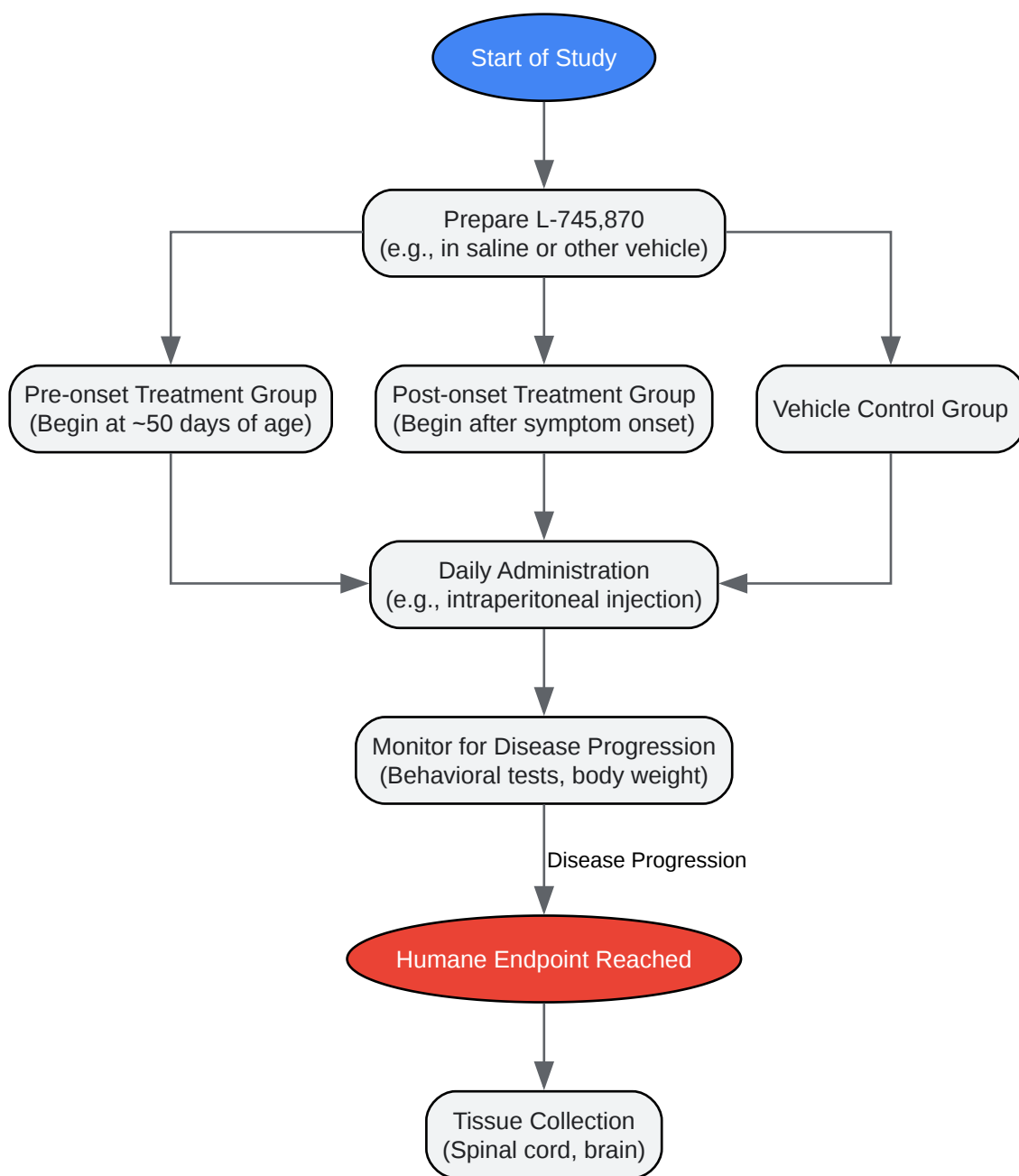
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Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections provide representative protocols for the key experiments conducted in the evaluation of L-745,870 in the SOD1(H46R) ALS mouse model.

Chronic Administration of L-745,870 in SOD1(H46R) Mice



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Experimental Workflow for Drug Administration

Objective: To assess the in vivo efficacy of chronic L-745,870 administration on disease onset, progression, and survival in a transgenic mouse model of ALS.

Materials:

- SOD1(H46R) transgenic mice

- L-745,870 trihydrochloride
- Sterile saline or appropriate vehicle
- Animal handling and injection equipment

Procedure:

- Animal Husbandry: House SOD1(H46R) transgenic mice in a controlled environment with ad libitum access to food and water.
- Drug Preparation: Dissolve L-745,870 trihydrochloride in a sterile vehicle (e.g., 0.9% saline) to the desired concentration. The specific dosage used in the key study was not detailed in the available literature.
- Treatment Groups:
 - Pre-onset Group: Begin daily administration of L-745,870 at a pre-symptomatic age (e.g., 50 days).
 - Post-onset Group: Initiate daily administration of L-745,870 upon the first signs of motor deficit.
 - Vehicle Control Group: Administer an equivalent volume of the vehicle solution daily.
- Administration: Administer the prepared solution via a consistent route, such as intraperitoneal (IP) injection.
- Monitoring: Monitor the animals daily for general health and body weight. Conduct regular behavioral assessments to determine the onset and progression of motor deficits.
- Endpoint: The study endpoint is typically defined by the inability of the mouse to right itself within 30 seconds of being placed on its side, or a predetermined loss of body weight, at which point the animal is humanely euthanized.

Assessment of Motor Deficits

Objective: To quantitatively measure motor function and coordination to determine the onset and progression of ALS-like symptoms.

1. Rotarod Test:

- Apparatus: An automated rotarod device with a textured rotating rod.
- Procedure:
 - Acclimate mice to the rotarod apparatus for several days prior to testing.
 - Place the mouse on the rotating rod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
 - Record the latency to fall from the rod.
 - Perform multiple trials per animal with adequate rest periods in between.

2. Paw Grip Endurance (PaGE) Test:

- Apparatus: A wire grid or mesh that can be inverted.
- Procedure:
 - Allow the mouse to grip the wire grid with all four paws.
 - Gently invert the grid and start a timer.
 - Record the time until the mouse releases its grip and falls onto a padded surface below.
 - Conduct several trials for each animal.

Immunohistochemistry for Microglial Activation and Motor Neuron Counting

Objective: To visualize and quantify the extent of neuroinflammation and motor neuron loss in the spinal cord.

Materials:

- 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
- Sucrose solutions (e.g., 15% and 30% in PBS)
- Cryostat or microtome
- Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
- Primary antibodies:
 - Anti-Iba1 (for microglia)
 - Anti-NeuN or Anti-ChAT (for motor neurons)
- Fluorescently labeled secondary antibodies
- DAPI (for nuclear counterstaining)
- Mounting medium
- Fluorescence microscope

Procedure:

- Tissue Preparation:
 - Deeply anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% PFA.
 - Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
 - Cryoprotect the tissue by sequential immersion in sucrose solutions.
 - Embed the tissue in an appropriate medium and freeze.
- Sectioning: Cut transverse sections (e.g., 20-30 μm thick) of the lumbar spinal cord using a cryostat.

- Immunostaining:
 - Wash the sections in PBS.
 - Perform antigen retrieval if necessary.
 - Block non-specific binding sites with blocking solution for 1-2 hours at room temperature.
 - Incubate the sections with the primary antibodies overnight at 4°C.
 - Wash the sections in PBS.
 - Incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
 - Counterstain with DAPI.
 - Wash the sections and mount them on slides with mounting medium.
- Imaging and Analysis:
 - Capture images of the ventral horn of the spinal cord using a fluorescence microscope.
 - Quantify the number of Iba1-positive cells (microglia) and NeuN/ChAT-positive cells (motor neurons) per section. Analyze the morphology of Iba1-positive cells to assess their activation state (ramified vs. amoeboid).

Conclusion

The preclinical evidence strongly suggests that L-745,870 trihydrochloride, through its selective antagonism of the dopamine D4 receptor, holds therapeutic promise for ALS. The compound has been shown to delay disease onset, slow progression, and extend survival in a well-established animal model of the disease. These beneficial effects are associated with a reduction in neuroinflammation and the preservation of motor neurons. The detailed experimental protocols provided in this guide offer a framework for further investigation into the mechanisms of action and for the design of future preclinical and clinical studies. Further research is warranted to fully elucidate the therapeutic potential of targeting the dopamine D4 receptor in the treatment of ALS.

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References

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